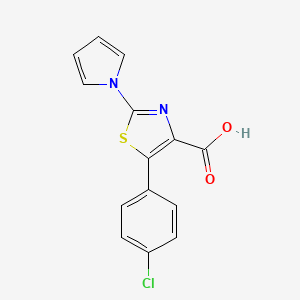

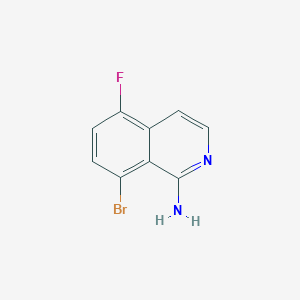

1-(Chloromethyl)-3-(difluoromethyl)benzene

Overview

Description

Synthesis Analysis

While the exact synthesis process for 1-(Chloromethyl)-3-(difluoromethyl)benzene is not specified in the search results, there are related processes that might be of interest. For instance, aryl and alkyl thiocyanates can be converted into (benzenesulfonyl)difluoromethyl thioethers via the direct nucleophilic substitution of ((difluoromethyl)sulfonyl)benzene under transition metal free conditions .Scientific Research Applications

Synthesis and Optimization : A study by Pan, Wang, & Xiao (2017) demonstrated a microwave-assisted synthesis protocol for 1,4-bis(difluoromethyl)benzene, showcasing an efficient method for producing such compounds with increased yield and reduced reaction time.

Iodination of Benzene Derivatives : Research by Stavber, Kralj, & Zupan (2002) focused on the iodination of benzene derivatives using elements like 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). This study contributed to the understanding of selective and effective iodination in organic chemistry.

Chloromethylation Studies : Olah, Beal, & Olah (1976) explored the chloromethylation of benzene and alkylbenzenes with various agents, including bis(chloromethy1) ether and 1,4-bis(chloromethoxy)butane. Their work, as presented in their study, provided valuable insights into the mechanisms and preparative aspects of chloromethylations.

Ionic Liquid-Benzene Mixtures : Deetlefs et al. (2005) investigated the structure of liquid mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene, revealing significant alterations in ionic liquid structure due to the presence of benzene. Their findings, detailed in the journal article, contribute to the understanding of these complex mixtures in physical chemistry.

Optimization of 1,3-Bis(Isocyanatomethyl)Benzene Synthesis : Jianxun et al. (2018) focused on the optimization of 1,3-Bis(isocyanatomethyl)benzene synthesis, offering insights into an environmentally friendly synthesis route. The study, available in their publication, is significant for the production of high-performance isocyanates.

Trifluoromethylation of Arenes and Heteroarenes : Mejía & Togni (2012) demonstrated the use of methyltrioxorhenium as a catalyst for the trifluoromethylation of aromatic and heteroaromatic compounds. Their work, as outlined in their research, contributes to the field of organometallic chemistry and catalysis.

properties

IUPAC Name |

1-(chloromethyl)-3-(difluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDJZDNOENRSTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

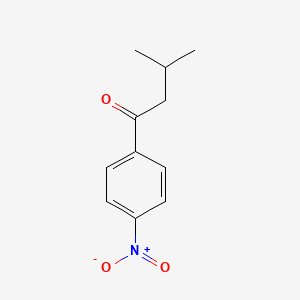

C1=CC(=CC(=C1)C(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloromethyl)-3-(difluoromethyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate](/img/structure/B1380333.png)

![[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine](/img/structure/B1380344.png)